Methyl 3-tert-butylpyrrolidine-3-carboxylate;hydrochloride
Description
Methyl 3-tert-butylpyrrolidine-3-carboxylate hydrochloride is a pyrrolidine derivative featuring a tert-butyl group and a methyl ester at the 3-position of the pyrrolidine ring, with a hydrochloride counterion. Its molecular formula is C₁₀H₂₀ClNO₂, and its molecular weight is 221.73 g/mol . This compound is often utilized as a building block in pharmaceutical synthesis, particularly for central nervous system (CNS) agents, due to the pyrrolidine scaffold’s prevalence in bioactive molecules.
Properties
IUPAC Name |
methyl 3-tert-butylpyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-9(2,3)10(8(12)13-4)5-6-11-7-10;/h11H,5-7H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEPUONPUDXWJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCNC1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-tert-butylpyrrolidine-3-carboxylate;hydrochloride typically involves the reaction of tert-butylamine with methyl acrylate, followed by cyclization to form the pyrrolidine ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as toluene or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-tert-butylpyrrolidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidine compounds.
Scientific Research Applications
Therapeutic Applications
Methyl 3-tert-butylpyrrolidine-3-carboxylate; hydrochloride has been investigated for its efficacy in treating various neurological and psychological disorders. Key applications include:
- Neurodegenerative Disorders : The compound has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It acts as a neuroprotective agent, potentially mitigating the effects of amyloid-beta peptide aggregation, which is a hallmark of Alzheimer's pathology .
- Epilepsy and Convulsions : Research indicates that this compound may possess anticonvulsant properties, making it a candidate for epilepsy treatment. Its mechanism involves modulation of neurotransmitter systems, which could help in reducing seizure frequency .
- Anxiety and Depression : Methyl 3-tert-butylpyrrolidine-3-carboxylate; hydrochloride may also be beneficial for patients suffering from anxiety and depression. The compound's ability to influence mood-regulating neurotransmitters could provide therapeutic effects similar to existing antidepressants .
Case Study 1: Neuroprotective Effects in Alzheimer’s Disease Models
In vitro studies demonstrated that methyl 3-tert-butylpyrrolidine-3-carboxylate; hydrochloride significantly reduced cell death in astrocytes induced by amyloid-beta exposure. The compound decreased inflammatory markers such as TNF-α and reactive oxygen species (ROS), suggesting a protective role against neuroinflammation associated with Alzheimer's disease .
Case Study 2: Efficacy in Epileptic Models
A series of animal studies evaluated the anticonvulsant properties of methyl 3-tert-butylpyrrolidine-3-carboxylate; hydrochloride using established seizure models. Results indicated a notable reduction in seizure frequency compared to control groups, supporting its potential as an effective treatment for epilepsy .
Summary Table of Applications
| Application Area | Potential Benefits | Mechanism of Action |
|---|---|---|
| Neurodegenerative Disorders | Neuroprotection, reduced amyloid aggregation | Acetylcholinesterase inhibition |
| Epilepsy | Decreased seizure frequency | GABAergic modulation |
| Anxiety and Depression | Mood stabilization | Neurotransmitter modulation |
Mechanism of Action
The mechanism of action of Methyl 3-tert-butylpyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl Pyrrolidine-3-carboxylate Hydrochloride
Molecular Formula: C₆H₁₂ClNO₂; Molecular Weight: 165.62 g/mol
- Key Differences: Lacks the tert-butyl group, resulting in reduced steric hindrance and lower molecular weight. Higher hydrophilicity due to the absence of the hydrophobic tert-butyl substituent.
- Applications : Primarily used in early-stage drug discovery where minimal steric bulk is desired.
3-(Pyridin-3-yl)propionyl-5(R)-tert-butyl-L-prolyl-pyrrolidine (13a and 13b)
Synthesis : Prepared via coupling reactions (e.g., EDCl/HOBt) with pyridinyl carboxylic acids, yielding 66–73% .
- Key Differences: Incorporates a pyridinyl-propionyl moiety, introducing aromaticity and hydrogen-bonding capabilities. Higher molecular complexity due to the prolyl-pyrrolidine backbone and pyridine ring.
(R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate Hydrochloride
Molecular Features: Contains an amino group instead of a methyl ester at the 3-position .
- Key Differences: The amino group increases basicity and aqueous solubility (when protonated). Suitable for further functionalization (e.g., amide bond formation) in drug synthesis. Reduced steric hindrance compared to the methyl ester analog.
2,2,2-Trifluoro-1-[4-(3-hydroxyazetidin-3-yl)piperidine] Ethan-1-one Hydrochloride
Molecular Formula : C₁₀H₁₆ClF₃N₂O₂; Molecular Weight : 288.70 g/mol .
- Key Differences: Incorporates fluorine atoms, enhancing electronegativity and metabolic stability. Features a piperidine-azetidine hybrid scaffold, increasing structural rigidity. Potential for improved target selectivity in receptor-binding applications.
Physicochemical and Functional Comparisons
Molecular Properties
Solubility and Stability
- Methyl 3-tert-butylpyrrolidine-3-carboxylate HCl : Moderate aqueous solubility (enhanced by HCl salt) but high organic solubility due to tert-butyl .
- Pyridinyl derivatives : Lower organic solubility due to aromatic pyridine but improved solubility in polar aprotic solvents .
- Fluorinated analogs : Enhanced metabolic stability and membrane permeability from fluorine atoms .
Q & A
Q. How can researchers address solubility limitations in biological assays?
- Co-Solvent Systems : Use DMSO (≤5% v/v) with aqueous buffers (e.g., PBS) to enhance solubility. For in vitro studies, verify compatibility with assay components (e.g., enzymes, cell media) .
- Surfactant-Assisted Dispersion : Add polysorbate-80 (0.01–0.1%) to prevent aggregation in aqueous solutions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Validation : Perform Hill slope analysis to confirm potency (IC50) consistency. For example, discrepancies in enzyme inhibition assays may arise from varying ATP concentrations .
- Statistical Rigor : Apply one-way ANOVA with Bonferroni correction for multi-group comparisons (e.g., nitric oxide modulation studies) to minimize Type I errors .
Q. Which in vitro models are suitable for studying its pharmacological potential?
- Enzyme Inhibition : Test against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) using Ellman’s method, referencing inhibitors like AChE/BChE-IN-3 hydrochloride (IC50 0.383–6.08 μM) as benchmarks .
- Cell-Based Assays : Use SH-SY5Y neuroblastoma cells for neuroactivity profiling, with L-NAME hydrochloride as a nitric oxide synthase inhibitor control .
Q. How can stability studies be designed to assess degradation under physiological conditions?
- Forced Degradation : Expose the compound to pH 1.2 (gastric fluid) and pH 6.8 (intestinal fluid) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., ester hydrolysis to carboxylic acid) .
- Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines using UV-Vis irradiation (320–400 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
